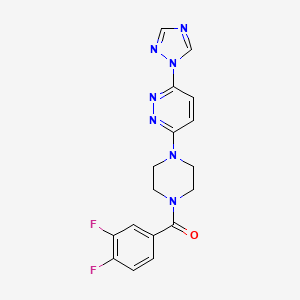
2-(4-(3-methyl-7-(2-methylallyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains a piperazine moiety, which is a class of organic compounds containing a heterocyclic ring made up of four carbon atoms and two nitrogen atoms . Piperazines are often used in the synthesis of pharmaceuticals and other organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy and mass spectrometry, which are commonly used to determine the structure of organic compounds .科学的研究の応用
Background
2-(4-(3-methyl-7-(2-methylallyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetamide is a complex chemical compound with potential applications in various fields of scientific research. While specific studies directly investigating this compound were not identified, insights can be drawn from research on similar compounds, particularly those containing piperazine rings, to understand possible applications.
Piperazine Derivatives in Neurological Research
Piperazine derivatives have been studied for their neurological effects and potential therapeutic applications. Chronic parkinsonism in humans due to a product of meperidine-analog synthesis, involving piperazine derivatives, highlights the neurotoxic and neuroprotective potentials of these compounds. Such studies pave the way for exploring piperazine-containing compounds, like the one , for developing treatments for neurodegenerative diseases (Langston et al., 1983).
Piperazine Compounds in Drug Metabolism and Pharmacokinetics
Research on the disposition and metabolism of novel drug molecules, such as SB-649868, a piperazine-containing orexin receptor antagonist, provides critical insights into the pharmacokinetics and pharmacodynamics of these compounds. Such studies are foundational for understanding how piperazine derivatives, including the compound , are absorbed, metabolized, and excreted in the human body, contributing to the development of new medications with optimal efficacy and safety profiles (Renzulli et al., 2011).
Psychoactive Effects of Piperazine Derivatives
The psychoactive effects of trifluoromethylphenylpiperazine (TFMPP), a piperazine derivative, have been documented, demonstrating the compound's ability to induce changes in mood and perception. Such research underscores the potential for piperazine-based compounds to be used in the study of psychoactive drugs and their impact on the human brain, offering insights into their therapeutic potential for psychiatric disorders (Jan et al., 2010).
Piperazine Derivatives in Antimicrobial Research
Studies on antibiotics for treating Pseudomonas infections in cystic fibrosis patients reveal the effectiveness of piperacillin, a piperazine derivative, against bacterial pathogens. This research highlights the potential for developing new antimicrobial agents from piperazine-containing compounds to combat resistant bacterial infections (Mastella et al., 1983).
作用機序
将来の方向性
特性
IUPAC Name |
2-[4-[3-methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N7O3/c1-10(2)8-23-12-13(20(3)16(26)19-14(12)25)18-15(23)22-6-4-21(5-7-22)9-11(17)24/h1,4-9H2,2-3H3,(H2,17,24)(H,19,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIZXYOMGXSOXJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=C(N=C1N3CCN(CC3)CC(=O)N)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(3-methyl-7-(2-methylallyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

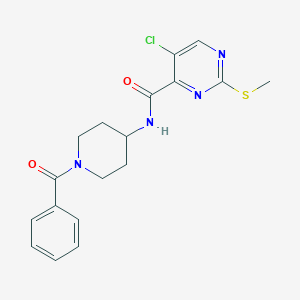
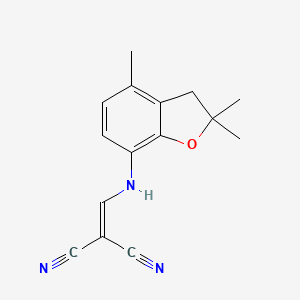
![2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2842436.png)
![1-(3,4-Dimethoxyphenyl)-2-[(2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)thio]ethanone](/img/structure/B2842437.png)
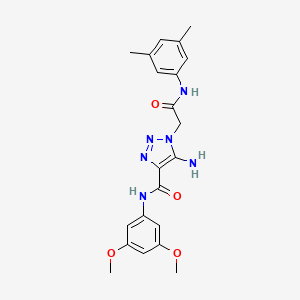
![4-hydroxy-6-methyl-3-(2-phenyl-2,3-dihydro-1H-benzo[b][1,4]diazepin-4-yl)-2H-pyran-2-one](/img/structure/B2842439.png)
![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2842441.png)
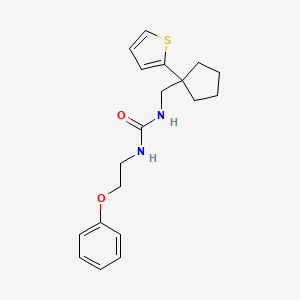
![2-[(3-Methylbenzyl)oxy]naphthalene-1-carbaldehyde](/img/structure/B2842444.png)
![(2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(4-methoxyphenyl)methanone](/img/structure/B2842446.png)

![2-[(2-chloropyridin-3-yl)formamido]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2842449.png)

